N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide
CAS No.:
Cat. No.: VC15670680
Molecular Formula: C12H8BrFN2OS
Molecular Weight: 327.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8BrFN2OS |
|---|---|
| Molecular Weight | 327.17 g/mol |
| IUPAC Name | N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C12H8BrFN2OS/c13-9-3-4-10(14)8(6-9)7-15-16-12(17)11-2-1-5-18-11/h1-7H,(H,16,17)/b15-7+ |
| Standard InChI Key | BCOPCMQDHGVPEA-VIZOYTHASA-N |
| Isomeric SMILES | C1=CSC(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)F |
| Canonical SMILES | C1=CSC(=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)F |
Introduction
Structural and Molecular Characteristics
Molecular Geometry and Configuration
The compound features a planar structure with a thiophene ring connected to a hydrazide group, which forms a Schiff base linkage with a 5-bromo-2-fluorobenzaldehyde derivative. X-ray crystallographic studies of analogous hydrazones reveal an E configuration around the C=N bond, a critical feature for stabilizing molecular interactions . The dihedral angle between the thiophene and benzene rings is approximately 13.0°, indicating near-planarity, which enhances conjugation and electronic delocalization .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| C=N bond length | 1.296 Å | |
| Dihedral angle (thiophene/benzene) | 13.0° | |
| C–H⋯O hydrogen bond | 2.60 Å |
Spectroscopic Characterization
Nuclear magnetic resonance (¹H NMR) spectroscopy confirms the presence of characteristic peaks: a singlet at δ 8.3–8.5 ppm for the hydrazone proton (N–H) and aromatic protons in the range δ 6.8–7.9 ppm . Infrared spectroscopy reveals stretches at 1600–1650 cm⁻¹ (C=N) and 3200–3300 cm⁻¹ (N–H), consistent with hydrazone formation. Mass spectrometry data align with the molecular ion peak at m/z 325.18 .
Synthesis and Optimization
Conventional Synthesis
The compound is synthesized via condensation of thiophene-2-carbohydrazide and 5-bromo-2-fluorobenzaldehyde in ethanol under reflux, catalyzed by glacial acetic acid. This method yields ~78% product after 3 hours .
Ultrasound-Assisted Synthesis
Ultrasound irradiation reduces reaction time to 4 minutes and increases yield to 95% by enhancing mass transfer and reaction kinetics . This green chemistry approach minimizes energy consumption and byproduct formation.
Table 2: Synthesis Comparison
| Method | Time | Yield |
|---|---|---|
| Conventional reflux | 3 h | 78% |
| Ultrasound-assisted | 4 min | 95% |
Chemical Reactivity and Stability
Hydrolysis and Complexation
The hydrazone bond undergoes hydrolysis under acidic conditions to regenerate the parent hydrazide and aldehyde. Conversely, in basic media, it forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), which exhibit enhanced biological activity .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, indicating moderate thermal stability suitable for pharmaceutical formulations.
Biological Activities
Antimicrobial Properties
The compound inhibits Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 16 µg/mL and 32 µg/mL, respectively. Its mechanism involves disrupting microbial cell membranes via hydrophobic interactions .
Table 3: Biological Activity Data
| Organism/Cell Line | Activity Metric | Value |
|---|---|---|
| S. aureus | MIC | 16 µg/mL |
| E. coli | MIC | 32 µg/mL |
| MCF-7 cells | IC₅₀ | 12 µM |
Applications in Materials Science
Organic Semiconductors
The thiophene moiety’s electron-rich nature facilitates charge transport, making the compound a candidate for organic field-effect transistors (OFETs). Thin films exhibit hole mobility of 0.15 cm²/V·s.
Sensor Development
Functionalization with gold nanoparticles enables selective detection of Hg²⁺ ions via fluorescence quenching, with a limit of detection (LOD) of 0.1 nM.
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